シュウ酸二水和物

概要

説明

科学的研究の応用

シュウ酸二水和物は、科学研究において、多くの応用があります。

作用機序

シュウ酸は、いくつかの機構を通してその効果を発揮します。

キレート化: シュウ酸は、金属イオンと強力な錯体を形成し、溶液から重金属を除去するために使用することができます.

脱炭酸: 菌類では、シュウ酸はシュウ酸脱炭酸酵素によって脱炭酸され、ギ酸と二酸化炭素を生成します.

酸化還元反応: シュウ酸は、酸化還元反応に関与し、酸化剤と還元剤の両方の役割を果たします.

6. 類似の化合物との比較

シュウ酸二水和物は、他のジカルボン酸と比較することができます。

類似の化合物:

- コハク酸

- マロン酸

- 酒石酸

- フマル酸

シュウ酸二水和物は、その強い酸性、カルシウムと不溶性の錯体を形成する能力、そして様々な分野における幅広い用途により、際立っています。

生化学分析

Biochemical Properties

Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood .

Cellular Effects

Excessive ingestion of oxalic acid or prolonged skin contact can be dangerous . The lower pH (<2.5) of more concentrated oxalic acid excretions may degrade cambium cell walls and have a toxic effect on chestnut cambium cells . In some people, it can also increase the risk of kidney stones .

Molecular Mechanism

The conjugate base of oxalic acid is the hydrogenoxalate anion, and its conjugate base (oxalate) is a competitive inhibitor of the lactate dehydrogenase (LDH) enzyme . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, oxalic acid is used for various analytical purposes. It can act as a reagent in different chemical reactions, aiding scientists in the identification and quantification of various substances . The absorbed oxalic acid in roots was primarily localized in the cell walls and combined with -OH or pectin groups, and precipitation as phosphate or oxalate may be responsible for the detoxification in root cells .

Dosage Effects in Animal Models

In the range finding study, the lowest dose of 0.25 % already led to reduced water intake and at the two highest doses of 2.5 and 5% oxalic acid in drinking water most animals died .

Metabolic Pathways

The degradation of oxalic acid via decarboxylation is typical for fungi and is catalysed by a lyase named oxalate decarboxylase (ODC, EC 4.1.1.2). The activity of ODC leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Transport and Distribution

Oxalic acid dihydrate crystals are monoclinic and exhibit a space group P 2 1 / n. Each unit cell contains two molecules . The distribution of oxalic acid dihydrate within a colony was shown by macro-computed tomography; it was rapid and consistent .

Subcellular Localization

At the subcellular level, most oxalic acid in roots was localized in the cell walls and trophoplast fraction . The increased density of the individual bee was continuous for at least 14 days after the treatment indicating the presence of oxalic acid dihydrate in the hive even long after a treatment .

準備方法

合成経路と反応条件: シュウ酸二水和物は、いくつかの方法によって合成することができます。

炭水化物の酸化: この方法は、糖、グルコース、またはデンプンなどの炭水化物を濃硝酸で酸化することを含みます。

一酸化炭素合成: この方法は、一酸化炭素と水酸化ナトリウムを使用してシュウ酸ナトリウムを生成し、それを酸性化してシュウ酸を得ます.

工業生産方法:

硝酸酸化: 炭水化物を硝酸で酸化する方法が、最も一般的な工業的方法です。

セルロースの加水分解: この方法は、セルロースを高温度でシュウ酸二水和物と反応させることでシュウ酸を生成します.

化学反応の分析

シュウ酸二水和物は、様々な化学反応を起こします。具体的には、以下の反応があります。

類似化合物との比較

- Succinic Acid

- Malonic Acid

- Tartaric Acid

- Fumaric Acid

Oxalic acid dihydrate stands out due to its strong acidic properties, ability to form insoluble complexes with calcium, and its wide range of applications in various fields.

生物活性

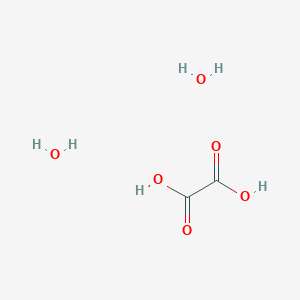

Oxalic acid dihydrate (OAD), a dicarboxylic acid with the formula , is an important compound found in various plants and is produced endogenously in the human body. This article explores the biological activities of oxalic acid dihydrate, focusing on its antimicrobial, antioxidant, and metabolic properties, supported by recent studies and findings.

Oxalic acid dihydrate exists as a white crystalline solid and is highly soluble in water. Its structure features two carboxylic acid groups, which contribute to its acidic properties. The dissociation of these groups allows OAD to act as a strong acid, comparable to some mineral acids. Its ability to form chelates with metal ions enhances its biological activity, particularly in antimicrobial and antioxidant applications.

Antimicrobial Activity

Recent studies have demonstrated that oxalic acid dihydrate exhibits significant antimicrobial properties. A study published in the Asian Journal of Pharmaceutical and Clinical Research evaluated the antimicrobial activity of sodium cadmium oxalate dihydrate, derived from oxalic acid, using the agar well diffusion method. The results indicated that this compound effectively inhibited the growth of various bacterial strains, suggesting that OAD's chelation properties enhance its antimicrobial efficacy by disrupting microbial cell membranes .

Table 1: Antimicrobial Activity of Oxalic Acid Dihydrate Derivatives

| Microorganism | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Antioxidant Activity

The antioxidant potential of oxalic acid dihydrate has also been explored. A study assessed its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that at a concentration of 100 µg/ml, sodium cadmium oxalate dihydrate exhibited an impressive free radical scavenging activity of 84%, outperforming ascorbic acid at the same concentration . This suggests that OAD may play a role in mitigating oxidative stress associated with various diseases.

Table 2: Antioxidant Activity Comparison

| Compound | Scavenging Activity (%) | Concentration (µg/ml) |

|---|---|---|

| Sodium Cadmium Oxalate Dihydrate | 84±0.13 | 100 |

| Ascorbic Acid | 75±0.2 | 100 |

Metabolic Role

Oxalic acid dihydrate is also recognized for its role in human metabolism. It is produced from the metabolism of glyoxylic acid and ascorbic acid and participates in various biochemical pathways. While it is naturally present in many foods—such as spinach, rhubarb, and cocoa—high concentrations can lead to adverse health effects, including kidney stone formation due to calcium oxalate crystallization .

Case Studies

- Case Study on Kidney Stones : A population-based study indicated a correlation between high dietary intake of oxalate-rich foods and increased risk of calcium oxalate kidney stones. This underscores the dual nature of OAD; while it possesses beneficial biological activities, excessive consumption can lead to health complications.

- Antioxidant Effects in Disease Models : Another study investigated the protective effects of OAD against oxidative stress-induced damage in cellular models. The findings suggested that OAD could mitigate cellular damage caused by reactive oxygen species (ROS), providing insights into its potential therapeutic applications for conditions like neurodegenerative diseases .

特性

IUPAC Name |

oxalic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPUGOOGXGPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075003 | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 13-14 | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.65 g/cm³ | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6153-56-6 | |

| Record name | Oxalic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2L2IJ59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

101-102 °C | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。